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Compound of Interest

Compound Name: Cobalt(III) oxide black

Cat. No.: B073725 Get Quote

An In-depth Technical Guide to Cobalt(III) Oxide and Cobalt(II,III) Oxide (Co₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of cobalt(III) oxide (Co₂O₃) and

cobalt(II,III) oxide (Co₃O₄), focusing on their synthesis, physicochemical properties, and

applications. The information is tailored for professionals in research and development who

require detailed, data-driven insights into these materials.

Introduction: Distinguishing Cobalt Oxides
Cobalt, a transition metal, primarily forms two stable oxides: cobalt(II) oxide (CoO) and

cobalt(II,III) oxide (Co₃O₄). Cobalt(III) oxide (Co₂O₃) is also described but is generally

considered an unstable and less common compound. In fact, what is often referred to as

cobalt(III) oxide may contain a significant amount of cobalt(II,III) oxide. Co₂O₃ is reportedly

stable only in its hydrated form and dehydrates to the intermediate oxide Co₃O₄ at 265 °C.

Co₃O₄ is a mixed-valence compound with the formula Co²⁺Co³⁺₂O₄, adopting a normal spinel

crystal structure. In this structure, Co²⁺ ions occupy tetrahedral sites, while the diamagnetic

Co³⁺ ions are situated in the octahedral sites of the cubic close-packed lattice of oxide anions.

This structural arrangement is fundamental to its electronic and magnetic properties, making it

the most stable and technologically important cobalt oxide.
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The synthesis of cobalt oxides can be achieved through various chemical and physical routes,

with the final phase being highly dependent on preparation methods and annealing

temperatures. Common precursors include cobalt(II) salts like cobalt nitrate, chloride, or

acetate.

Experimental Protocols
Below are detailed protocols for common synthesis methods primarily yielding Co₃O₄, as it is

the most stable product under typical aerobic calcination conditions.

A. Hydrothermal Synthesis This method utilizes high-temperature and high-pressure water to

crystallize materials.

Materials: Cobalt chloride (CoCl₂·6H₂O), potassium hydroxide (KOH), Triton X-100

(surfactant), distilled water, absolute ethanol.

Protocol:

Dissolve 2.5 mmol of cobalt chloride in 40 mL of distilled water.

Add a surfactant, such as 1% (w/w) Triton X-100, to the solution.

Add an aqueous KOH solution dropwise while stirring until a dark green precipitate forms.

Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave.

Seal the autoclave and maintain it at 180°C for 6 hours.

Allow the autoclave to cool to room temperature naturally.

Collect the dark precipitate by filtration.

Wash the product with distilled water and then with absolute ethanol.

Dry the precipitate at 90°C for 6 hours under vacuum to obtain the precursor.

Calcine the dried powder in air at 400°C for 3 hours to yield Co₃O₄ nanoparticles.
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B. Sol-Gel Method This technique involves the creation of a "sol" (a colloidal solution of solid

particles) and its evolution into a "gel" network.

Materials: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), ethylene glycol (C₂H₆O₂).

Protocol:

Prepare a solution by dissolving cobalt(II) nitrate hexahydrate in ethylene glycol at a 1:3

molar ratio.

Stir the solution with a magnetic stirrer at 350 rpm for 2 hours at room temperature to

achieve homogeneity.

Increase the temperature to 90°C and continue stirring at the same speed until the

solution transforms into a gel.

Dry the gel in a microwave oven at 120°C to remove residual water content.

Pulverize the dried gel for 1 hour to obtain a fine powder.

Calcine the powder in a furnace at 700°C for 2 hours to produce single-phase Co₃O₄.

C. Thermal Decomposition This straightforward method involves heating a cobalt salt precursor

in air.

Materials: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O).

Protocol:

Place a specific amount (e.g., 400 mg) of Co(NO₃)₂·6H₂O in a ceramic crucible.

Transfer the crucible to a muffle furnace.

Heat the sample in an air atmosphere to the target temperature (e.g., 300°C).

Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete

decomposition and formation of Co₃O₄.
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Allow the furnace to cool down to room temperature before collecting the black Co₃O₄

powder.

Synthesis Workflow Diagram
A generalized workflow for the synthesis of Co₃O₄ nanoparticles.

Physicochemical Properties: A Comparative
Overview
The distinct stoichiometries and crystal structures of Co₂O₃ and Co₃O₄ give rise to different

physical and chemical properties. The following tables summarize key quantitative data for

comparison.

Table 1: General and Physical Properties

Property Cobalt(III) Oxide (Co₂O₃) Cobalt(II,III) Oxide (Co₃O₄)

Formula Co₂O₃ Co₃O₄ (or CoO·Co₂O₃)

Molar Mass 165.86 g/mol 240.80 g/mol

Appearance Black or reddish powder Black solid

Density 5.18 g/cm³ 6.07 - 6.11 g/cm³

Melting Point 895 °C (Decomposes) 895 °C

Boiling Point Decomposes 900 °C (Decomposes)

Solubility
Insoluble in water; soluble in

acids

Insoluble in water; soluble in

acids and alkalis

Table 2: Structural and Electronic Properties
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Property Cobalt(III) Oxide (Co₂O₃) Cobalt(II,III) Oxide (Co₃O₄)

Crystal Structure

Corundum (R-3c) (often

amorphous or poorly

crystalline)

Normal Spinel (Cubic, Fd-3m)

[1][2][3]

Lattice Constant (a)
Not well-defined due to

instability
~8.07 - 8.08 Å[1][4][5]

Semiconductor Type p-type p-type

Band Gap(s) ~1.72 eV (for mixed phase)
Two direct band gaps: ~1.48

eV and ~2.19 eV

Table 3: Magnetic Properties

Property Cobalt(III) Oxide (Co₂O₃) Cobalt(II,III) Oxide (Co₃O₄)

Magnetic Behavior Not well-characterized

Bulk: Antiferromagnetic

Nanoparticles: Weak

ferromagnetism or

superparamagnetism at room

temperature

Néel Temperature (Tₙ) N/A

Bulk: ~30-40 K Nanoparticles:

Size-dependent, decreases

with smaller particle size (e.g.,

~26 K for 17 nm particles)

Saturation Magnetization (Mₛ) N/A

Nanoparticles: Varies with

synthesis and size (e.g., 0.1 -

3.5 emu/g)

Coercivity (Hₑ) N/A
Nanoparticles: Typically low,

size-dependent

Material Characterization
Distinguishing between Co₂O₃ and Co₃O₄, and confirming the phase purity of a synthesized

sample, requires a suite of analytical techniques.
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X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase.

Co₃O₄ exhibits a characteristic diffraction pattern corresponding to the Fd-3m cubic spinel

structure. The absence of other peaks confirms phase purity.

X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for determining the surface

elemental composition and, most importantly, the oxidation states of cobalt. The Co 2p

spectrum for Co₃O₄ shows characteristic peaks for both Co²⁺ and Co³⁺, along with their

satellite peaks, allowing for the confirmation of the mixed-valence state.

Raman Spectroscopy: Co₃O₄ has five characteristic Raman-active modes (A₁g, E₉, and

3F₂₉). The most intense peak, A₁g, appears around 670-685 cm⁻¹ and is a clear fingerprint of

the spinel structure.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of Co₃O₄ show two distinct

absorption bands related to the metal-oxygen stretching vibrations. A band around 560-580

cm⁻¹ is attributed to the Co³⁺-O bond in the octahedral sites, while a band near 660-670

cm⁻¹ corresponds to the Co²⁺-O bond in the tetrahedral sites.

A logical workflow for the comprehensive characterization of cobalt oxides.

Catalytic Applications and Signaling Pathways
Co₃O₄ is a highly effective catalyst for various oxidation reactions, including CO and volatile

organic compound (VOC) oxidation. Its catalytic activity is attributed to the facile redox cycling

between the Co³⁺ and Co²⁺ states and the high mobility of lattice oxygen.

A common mechanism for CO oxidation over Co₃O₄ is the Mars-van Krevelen pathway. This

involves the adsorption and oxidation of CO by lattice oxygen from the catalyst, creating an

oxygen vacancy. This vacancy is then replenished by gas-phase O₂. The exposed Co³⁺ cations

on the catalyst surface are often considered the primary active sites.

Catalytic cycle for CO oxidation on a Co₃O₄ surface.

Conclusion
In the comparison between cobalt(III) oxide and cobalt(II,III) oxide, Co₃O₄ emerges as the far

more stable, well-characterized, and technologically relevant material. Its unique mixed-valence

spinel structure underpins its valuable electronic, magnetic, and catalytic properties. While
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Co₂O₃ is mentioned in the literature, its instability and tendency to convert to Co₃O₄ make it a

challenging phase to isolate and study. For researchers and professionals, a thorough

understanding of the synthesis-structure-property relationships of Co₃O₄ is critical for its

effective application in fields ranging from catalysis to energy storage. The experimental and

characterization workflows provided herein serve as a foundational guide for working with this

versatile material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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